

Application Notes and Protocols: CYH33 and Radiation Therapy Combination

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Compound of Interest

Compound Name: CYH33

Cat. No.: B606895

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Introduction

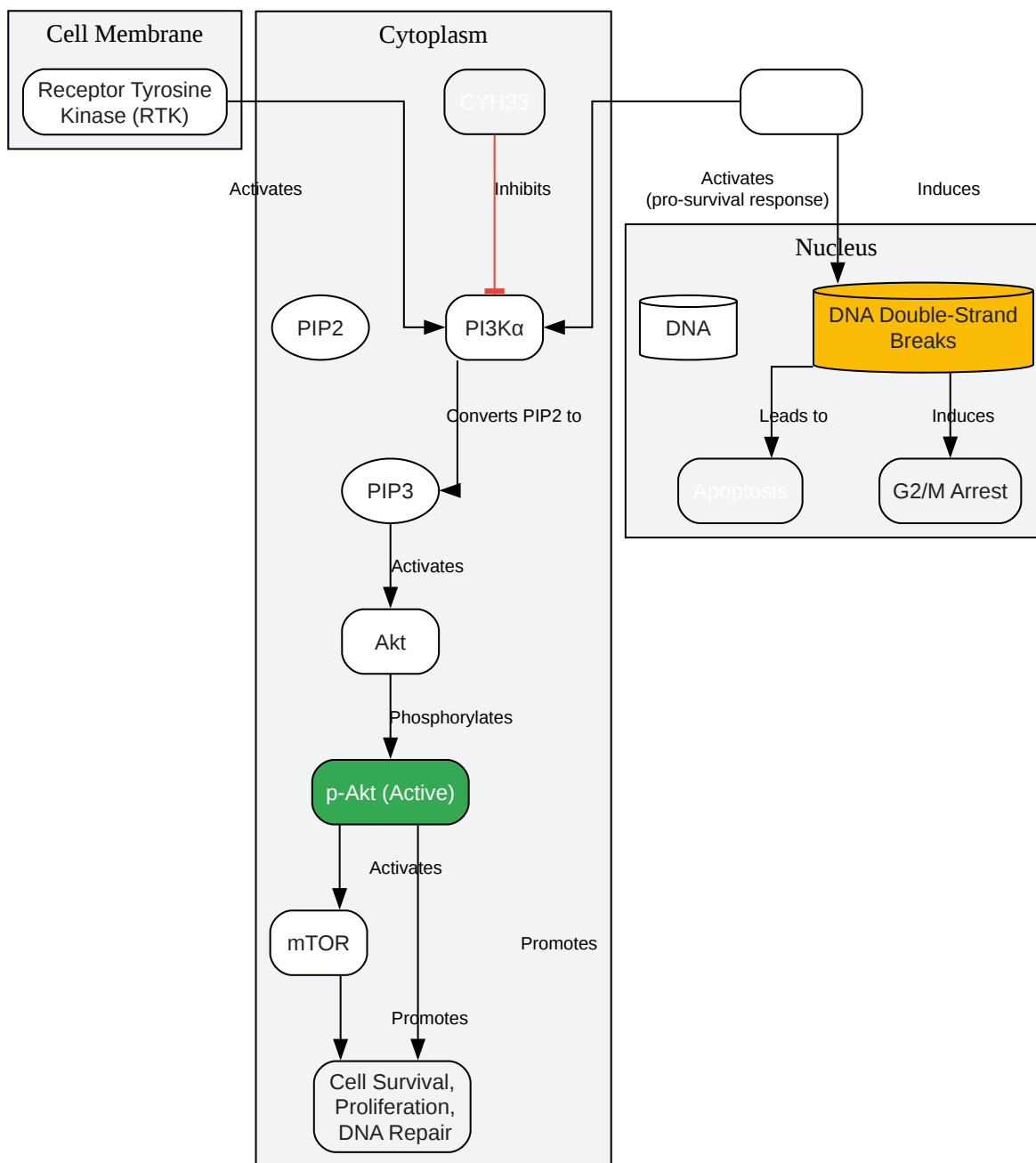
CYH33 is an orally active and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α).^[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.^{[2][3]} Preclinical studies have demonstrated that **CYH33** effectively inhibits the PI3K/Akt/mTOR pathway, leading to G1 phase cell cycle arrest and potent anti-tumor activity in various solid tumor models, particularly those with PIK3CA mutations.^{[1][2][3]}

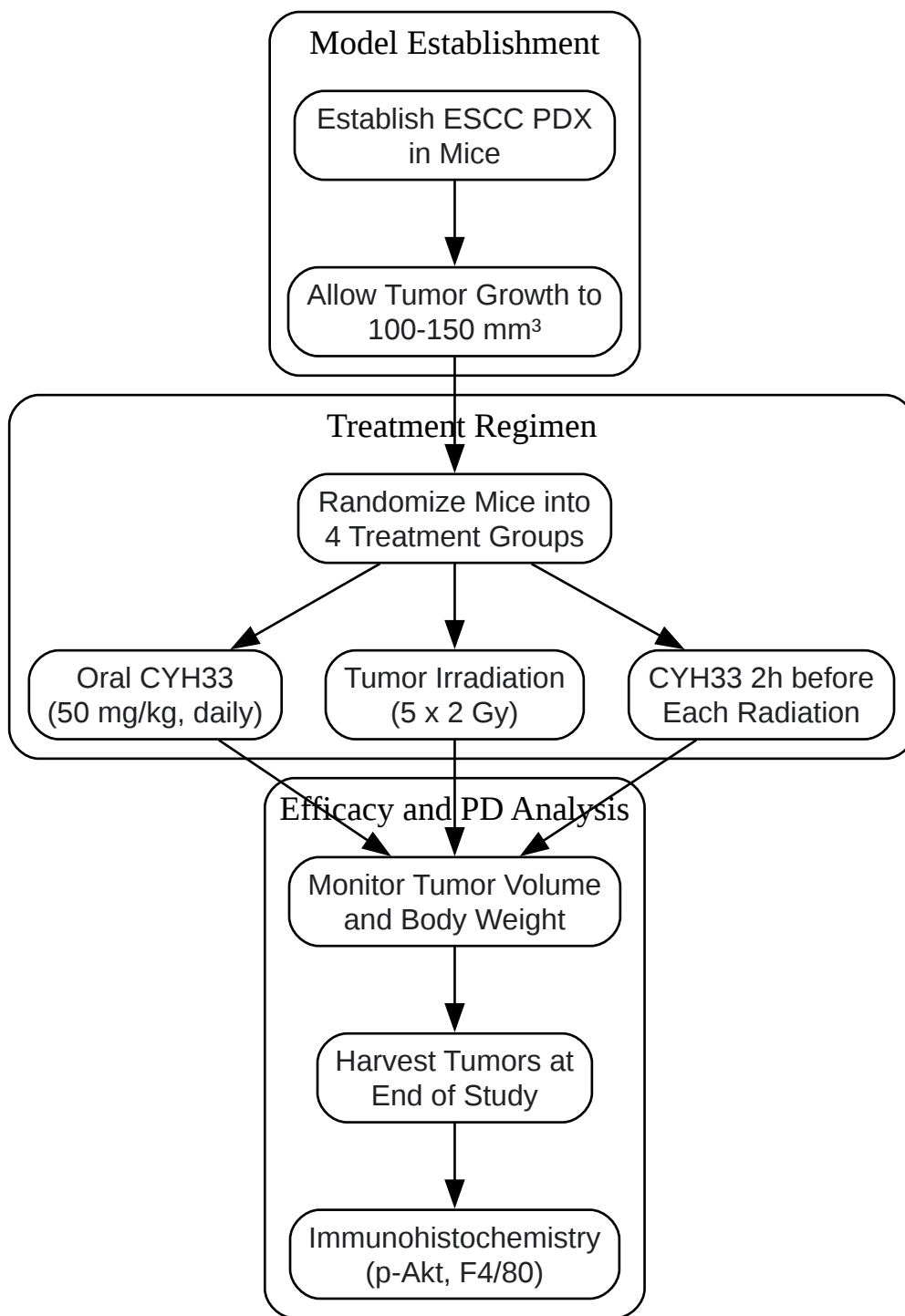
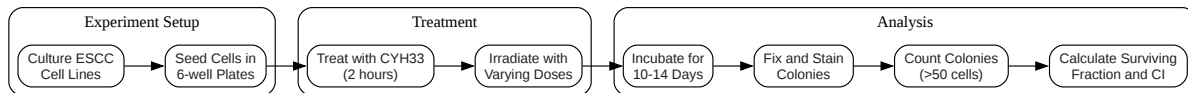
Radiotherapy is a cornerstone of cancer treatment, inducing tumor cell death primarily through the generation of DNA double-strand breaks. However, intrinsic and acquired radioresistance remains a significant clinical challenge. The activation of survival signaling pathways, such as the PI3K/Akt pathway, is a key mechanism of radioresistance.

This document provides detailed application notes and protocols for the combination of **CYH33** with radiation therapy, based on preclinical findings that demonstrate a synergistic anti-tumor effect in esophageal squamous cell carcinoma (ESCC). The combination of **CYH33** and radiation has been shown to synergistically inhibit ESCC cell proliferation, enhance radiation-induced DNA damage and apoptosis, and modulate the tumor microenvironment.^[1]

Signaling Pathway

The combination of **CYH33** and radiation therapy targets a critical node in cancer cell survival. Radiation induces DNA damage, but also activates the PI3K/Akt signaling pathway as a pro-survival response. **CYH33**, by selectively inhibiting PI3K α , abrogates this radiation-induced Akt phosphorylation, thereby preventing the downstream signaling that promotes cell survival and DNA repair. This dual action enhances the cytotoxic effects of radiation.





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